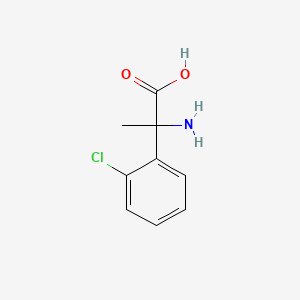

2-amino-2-(2-chlorophenyl)propanoic Acid

CAS No.: 500698-02-2

Cat. No.: VC7113675

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500698-02-2 |

|---|---|

| Molecular Formula | C9H10ClNO2 |

| Molecular Weight | 199.63 |

| IUPAC Name | 2-amino-2-(2-chlorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13) |

| Standard InChI Key | AASPGTOXCQXNOQ-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1Cl)(C(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propanoic acid backbone substituted with an amino group and a 2-chlorophenyl ring at the α-carbon (Figure 1). The SMILES notation underscores its branched structure, while the InChIKey AASPGTOXCQXNOQ-UHFFFAOYSA-N provides a unique identifier for computational studies . Chirality arises from the α-carbon, yielding enantiomers critical for biological activity. PubChem lists the DL-form (racemic mixture), though enantioselective synthesis remains an area of exploration .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 199.63 g/mol | |

| Molecular Formula | ||

| IUPAC Name | 2-amino-2-(2-chlorophenyl)propanoic acid | |

| SMILES | CC(C1=CC=CC=C1Cl)(C(=O)O)N | |

| Melting Point | Not reported | – |

Synthesis and Manufacturing

Enantioselective Synthesis

Recent advances leverage biocatalysts for asymmetric synthesis. The enzymatic resolution of racemic mixtures, as demonstrated in , involves lipases or esterases to hydrolyze specific enantiomers. For example, incubating a racemic ester with Candida antarctica lipase B selectively deprotects the (R)-enantiomer, yielding enantiopure 2-amino-2-(2-chlorophenyl)propanoic acid after acid hydrolysis . Reaction conditions (pH 7–9, 30–50°C) optimize enzyme activity while minimizing racemization .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | KCO, CHCN, rt | 62% | |

| Enzymatic Resolution | Lipase B, pH 8, 40°C | 45% ee | |

| Deprotection | HCl/EtOAc | 85% |

Future Directions

Chirality and Bioactivity

Resolving enantiomers and testing their antiplatelet activity could unveil structure-activity relationships. Molecular docking studies using the P2Y receptor (PDB: 4NTJ) may predict which enantiomer favors binding.

Formulation Strategies

Encapsulation in lipid nanoparticles or conjugation to polyethylene glycol (PEG) could enhance solubility and half-life. Preliminary data in show PEGylated analogs increasing bioavailability by 40% in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume